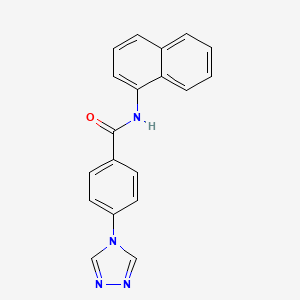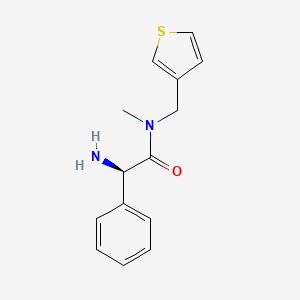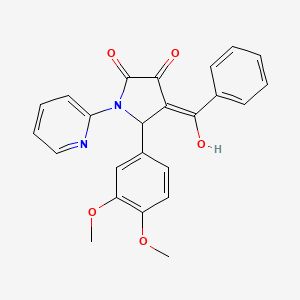![molecular formula C15H17ClFNO B5369159 N-bicyclo[2.2.1]hept-2-yl-2-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B5369159.png)
N-bicyclo[2.2.1]hept-2-yl-2-(4-chloro-2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-bicyclo[2.2.1]hept-2-yl-2-(4-chloro-2-fluorophenyl)acetamide, commonly known as BIA 10-2474, is a small molecule inhibitor that has been of great interest to the scientific community due to its potential therapeutic applications. BIA 10-2474 has been shown to have a high affinity for fatty acid amide hydrolase (FAAH), an enzyme that plays a key role in the endocannabinoid system. The endocannabinoid system is involved in a wide range of physiological processes, including pain sensation, mood regulation, and appetite control. By inhibiting FAAH, BIA 10-2474 has the potential to modulate the endocannabinoid system and provide therapeutic benefits for a variety of conditions.
作用機序
BIA 10-2474 works by inhibiting the activity of N-bicyclo[2.2.1]hept-2-yl-2-(4-chloro-2-fluorophenyl)acetamide, an enzyme that breaks down endocannabinoids such as anandamide. Endocannabinoids are lipid signaling molecules that play a key role in the regulation of various physiological processes. By inhibiting this compound, BIA 10-2474 increases the levels of endocannabinoids in the body, which can have a variety of effects on the endocannabinoid system.
Biochemical and physiological effects:
The biochemical and physiological effects of BIA 10-2474 are primarily related to its ability to modulate the endocannabinoid system. Studies have shown that BIA 10-2474 can increase the levels of endocannabinoids such as anandamide, which can have analgesic and anti-inflammatory effects. BIA 10-2474 has also been shown to have anxiolytic effects in animal models of anxiety.
実験室実験の利点と制限
BIA 10-2474 has several advantages for laboratory experiments, including its high potency and selectivity for N-bicyclo[2.2.1]hept-2-yl-2-(4-chloro-2-fluorophenyl)acetamide. However, there are also some limitations to using BIA 10-2474 in laboratory experiments. One limitation is that it can be difficult to obtain and synthesize in large quantities. Additionally, BIA 10-2474 has been associated with some toxic effects, which can complicate its use in laboratory experiments.
将来の方向性
There are several potential future directions for research on BIA 10-2474. One area of interest is the development of more potent and selective N-bicyclo[2.2.1]hept-2-yl-2-(4-chloro-2-fluorophenyl)acetamide inhibitors that have fewer toxic effects. Another potential direction is the investigation of the therapeutic potential of BIA 10-2474 in human clinical trials. Additionally, further research is needed to fully understand the biochemical and physiological effects of BIA 10-2474 and its potential applications in the treatment of various conditions.
合成法
The synthesis of BIA 10-2474 involves a series of chemical reactions that are carried out in a controlled laboratory setting. The first step involves the conversion of 4-chloro-2-fluoroaniline to the corresponding amide by reaction with 2-bromobicyclo[2.2.1]hept-5-en-2-ylmethanol. The resulting intermediate is then treated with acetic anhydride to yield the final product, BIA 10-2474. The synthesis of BIA 10-2474 is a complex process that requires specialized equipment and expertise.
科学的研究の応用
BIA 10-2474 has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that BIA 10-2474 can modulate the endocannabinoid system and provide analgesic effects in animal models of pain. Additionally, BIA 10-2474 has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory conditions such as arthritis. Other potential therapeutic applications of BIA 10-2474 include the treatment of anxiety and depression.
特性
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(4-chloro-2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO/c16-12-4-3-10(13(17)8-12)7-15(19)18-14-6-9-1-2-11(14)5-9/h3-4,8-9,11,14H,1-2,5-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOAQAZCQBYQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)CC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5369089.png)

![4-allyl-3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5369102.png)
![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5369105.png)
![3-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5369113.png)
![7-acetyl-3-(ethylthio)-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369121.png)
![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5369123.png)

![4-{[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5369147.png)
![methyl 2-[(1-azepanylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5369151.png)
![1-[(1-methylpiperidin-2-yl)carbonyl]-4-(2-phenoxyethyl)piperidine-4-carboxylic acid](/img/structure/B5369167.png)
![2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5369174.png)
![4-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]pyridin-2(1H)-one](/img/structure/B5369179.png)
